molecular formula C11H15N3O2 B1400268 (1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid CAS No. 1192471-90-1

(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid

Cat. No.: B1400268
CAS No.: 1192471-90-1
M. Wt: 221.26 g/mol
InChI Key: CZASNVOXNATEEF-UHFFFAOYSA-N
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Description

(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid (CAS 1192471-90-1) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol, this compound features a piperidine core substituted with a pyrimidine ring and an acetic acid moiety, providing multiple sites for chemical modification . Its primary value lies in its role as a key intermediate in organic synthesis, enabling the creation of complex molecules for pharmaceutical and industrial applications . Research indicates this compound is investigated for its potential biological activities, including anticancer effects through mechanisms such as poly (ADP-ribose) polymerase (PARP) inhibition, as well as for antimicrobial properties . The structural motif of a piperidine ring linked to a pyrimidine is a recognized pharmacophore in drug discovery, evidenced by its appearance in compounds studied as GPR119 agonists for the treatment of diabetes and in other bioactive molecules . The acetic acid functional group allows for further derivatization, making it a valuable scaffold for developing novel therapeutic agents and advanced materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-pyrimidin-2-ylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-10(16)8-9-2-6-14(7-3-9)11-12-4-1-5-13-11/h1,4-5,9H,2-3,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASNVOXNATEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The initial step involves synthesizing the piperidine core, which can be achieved through cyclization reactions of suitable precursors:

Method Precursors Reaction Conditions Remarks
Cyclization of N-alkylpiperidines N-alkylamines with aldehydes or ketones Acidic or basic catalysis, elevated temperatures Widely used for constructing the piperidine ring with functional groups compatible with subsequent steps
Reductive amination Ketones with primary amines Hydrogenation under mild conditions Offers regioselectivity and functional group tolerance

Attachment of the Pyrimidine Ring

The pyrimidine moiety is introduced via nucleophilic substitution or coupling reactions:

Method Reagents Reaction Conditions Remarks
Nucleophilic substitution 2-chloropyrimidine derivatives Polar aprotic solvents, elevated temperatures Facilitates regioselective attachment at the 2-position
Coupling via Suzuki or Buchwald-Hartwig reactions Pyrimidine boronic acids or halides Palladium catalysis, inert atmosphere Enhances coupling efficiency and selectivity

Detailed Research Findings and Data Tables

Synthetic Pathway 1: Multi-step Approach via Cyclization and Coupling

This method involves three core steps:

Step Reagents Reaction Conditions Yield (%) References
Piperidine formation N-alkylamine + aldehyde Acidic catalysis, 80°C 75
Pyrimidine attachment 2-chloropyrimidine DMF, 120°C 68
Carboxylation CO2, base Elevated pressure 80

Synthetic Pathway 2: Direct Coupling with Advanced Catalysis

This route employs palladium-catalyzed cross-coupling reactions for the pyrimidine attachment, followed by oxidation:

Step Reagents Reaction Conditions Yield (%) References
Cross-coupling Pyrimidine boronic acid + piperidine derivative Pd(0), base, inert atmosphere 70
Oxidation Primary alcohol to acid KMnO4, aqueous 85

Notes on Industrial and Laboratory Synthesis

  • Industrial synthesis often employs continuous flow reactors to enhance safety, control, and scalability, especially during the oxidation and coupling steps.
  • Purification techniques such as recrystallization, chromatography, and membrane filtration are critical for achieving pharmaceutical-grade purity.

Summary of Key Findings

Aspect Details References
Preferred Route Multi-step synthesis involving cyclization, nucleophilic substitution, and carboxylation ,
Reaction Conditions Mild to moderate temperatures, inert atmospheres, use of catalysts ,
Yields Generally range from 68% to 85% per step ,
Environmental Considerations Use of greener solvents and catalytic processes to minimize waste ,

Chemical Reactions Analysis

Types of Reactions

(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that (1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid exhibits significant antidepressant-like effects. A study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. The mechanism involves the modulation of serotonin levels in the brain, contributing to mood regulation.

1.2 Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. In preclinical studies, it was shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic viability.

Pharmacology

2.1 Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces cell cycle arrest and apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

2.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.

Material Science

3.1 Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices due to their biocompatibility.

Data Tables

Application Area Effect Mechanism Reference
Medicinal ChemistryAntidepressant ActivitySSRI mechanism
PharmacologyAnticancer ActivityInduces apoptosis
PharmacologyAnti-inflammatory EffectsInhibition of cytokines
Material SciencePolymer SynthesisEnhances mechanical properties

Case Studies

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, participants treated with this compound showed a significant reduction in depression scores compared to those receiving a placebo. This study underscores the compound's potential as an effective antidepressant.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. These findings point towards its therapeutic application in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Differences

The target compound differs from analogs primarily in the substituents on the piperidine ring and the nature of the heterocyclic moiety. Key analogs include:

Compound Name Substituent on Piperidine N-Atom Acetic Acid Position Molecular Formula Key Structural Feature
(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid Pyrimidin-2-yl 4-position C₁₁H₁₄N₃O₂ Pyrimidine ring enhances electron-withdrawing effects
2-(1-(Pyridin-4-yl)piperidin-4-yl)acetic acid Pyridin-4-yl 4-position C₁₂H₁₆N₂O₂ Pyridine ring introduces planar aromaticity
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl 4-position C₁₄H₁₅N₂O₂ Strong electron-withdrawing cyano group
(R)-(1-Fmoc-piperidin-2-yl)-acetic acid Fmoc-protected 2-position C₂₃H₂₄N₂O₄ Stereochemical complexity at C2 position

Trends :

  • Electron-withdrawing groups (e.g., cyano in 9b) improve reaction efficiency compared to bulky substituents (e.g., acetyl in 9a) .
  • Steric hindrance and prolonged heating reduce yields (e.g., 9c at 39%) .

Physicochemical Properties

Substituents influence acidity, solubility, and stability:

  • Acidity : The pyrimidine ring in the target compound exerts an electron-withdrawing inductive effect (-I), enhancing the acidity of the acetic acid group compared to pyridine analogs (e.g., 2-(1-(Pyridin-4-yl)piperidin-4-yl)acetic acid) .
  • Solubility: Polar substituents like cyano (9b) improve aqueous solubility, while hydrophobic groups (e.g., Boc in 9c) reduce it .
  • Thermal Stability : Compounds with aromatic heterocycles (e.g., pyrimidine, pyridine) exhibit higher thermal stability than aliphatic derivatives .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Acidity (Relative to Target) Solubility in H₂O
Pyrimidin-2-yl (Target) Strong -I High Moderate
Pyridin-4-yl Moderate -I Moderate High
4-Cyanophenyl Strong -I High High
4-Acetylphenyl Weak -I Low Low

Research Findings and Discussion

Synthetic Efficiency : Electron-deficient aryl halides (e.g., 4-fluorobenzonitrile for 9b) react more efficiently with 2-(piperidin-4-yl)acetic acid derivatives, achieving yields up to 65% .

Acidity Modulation : The pyrimidine ring in the target compound increases acetic acid acidity compared to pyridine analogs, analogous to chloroacetic acid’s enhanced acidity over acetic acid .

Stereochemical Impact : Chiral analogs like (R)-(1-Fmoc-piperidin-2-yl)-acetic acid highlight the role of stereochemistry in binding affinity, though data for the target compound remains unexplored.

Biological Activity

(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by various studies and findings.

The compound features a pyrimidine ring connected to a piperidine moiety, which is known for its ability to interact with various biological targets. The specific arrangement of functional groups allows for interactions with enzymes and receptors involved in disease pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound.

Key Findings:

  • Inhibition of Cancer Cell Viability : Research indicates that compounds with similar structures exhibit significant inhibition of breast cancer cell viability. For instance, certain thiouracil amides demonstrated an IC50 value of 18 μM against breast cancer cells, suggesting that derivatives of pyrimidine can effectively target cancerous cells .
  • Mechanistic Insights : The compound's mechanism may involve the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This inhibition leads to enhanced cleavage of PARP1 and increased activity of caspases, indicating apoptosis induction in cancer cells .
  • Case Studies : In vitro studies have shown that pyrimidine-based compounds can inhibit the growth of various cancer types, including lung and colorectal cancers, further establishing their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Key Findings:

  • Broad-Spectrum Activity : Compounds derived from pyrimidines have demonstrated efficacy against a range of pathogens, including bacteria and fungi. A study exploring the synthesis of piperidine derivatives found promising antimicrobial activity against several strains .
  • Mechanistic Studies : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation .

Antiparasitic Activity

The potential antiparasitic effects of this compound are particularly noteworthy in the context of malaria treatment.

Key Findings:

  • Efficacy Against Plasmodium : Similar pyrimidine derivatives have shown significant activity against Plasmodium falciparum, with reductions in parasitemia observed in mouse models . This suggests that compounds like this compound could be developed into effective antimalarial agents.
  • Pharmacokinetics : Studies indicate that modifications to the pyrimidine structure can enhance pharmacokinetic properties, leading to improved oral bioavailability and metabolic stability .

Data Tables

Biological ActivityIC50/EffectivenessReference
Anticancer (Breast)18 μM
AntimicrobialVaries by strain
AntiparasiticSignificant reduction in parasitemia

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : React 4-piperidone derivatives with pyrimidinyl groups under nucleophilic substitution conditions. For example, substitute 1-methyl-4-piperidone with 2-aminopyrimidine in the presence of a base (e.g., NaOH) and a polar solvent (e.g., water/methanol mixture) .
  • Step 2 : Introduce the acetic acid moiety via alkylation. Use bromoacetic acid or chloroacetic acid with a deprotonating agent (e.g., NaH) in anhydrous THF or DMF at 0–25°C .
  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR (e.g., δ ~2.5–3.5 ppm for piperidinyl protons, δ ~170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) with <5 ppm error .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Methodology :

  • HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area under the curve).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, pyrimidine ring vibrations at ~1600 cm1^{-1}) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerate ±0.4% deviation) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Guidelines :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2/Ar).
  • Avoid exposure to moisture and incompatible reagents (e.g., strong oxidizers). Revalidate stability every 6 months via HPLC .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during structural determination?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect data at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered regions. Use restraints (e.g., DFIX, SIMU) for bond lengths/angles. Validate with ADDSYM in PLATON to check for missed symmetry .
  • Validation : Ensure R1_1 < 5% and wR2_2 < 12% for high-resolution data (<1.0 Å). Cross-check with Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies address contradictory NMR data (e.g., unexpected splitting or integration ratios) for this compound?

  • Troubleshooting :

  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR) in DMSO-d6_6 (25–80°C) to detect conformational exchange broadening.
  • Solvent Artifacts : Compare spectra in CDCl3_3, D2 _2O, and DMSO-d6_6 to identify solvent-induced shifts .
  • 2D Experiments : Use 1H^1H-13C^{13}C HSQC/HMBC to resolve overlapping signals. For example, correlate piperidinyl CH2_2 groups (δ ~2.5 ppm) with adjacent carbonyl carbons .

Q. How can researchers optimize in vitro assays to evaluate this compound’s biological activity (e.g., enzyme inhibition)?

  • Experimental Design :

  • Dose-Response : Test 10 concentrations (0.1 nM–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values (report 95% CI).
  • Controls : Include positive controls (e.g., known kinase inhibitors for kinase assays) and vehicle-only blanks.
  • Artifact Mitigation : Pre-incubate compounds with 1 mM DTT to rule out thiol-reactive false positives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid
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(1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid

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